Acetoxymethylbenzylnitrosamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

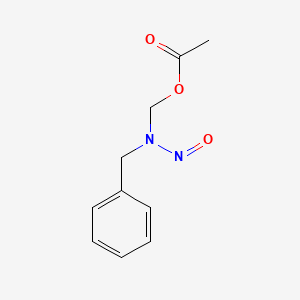

Acetoxymethylbenzylnitrosamine, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Carcinogenicity Studies

Acetoxymethylbenzylnitrosamine has been extensively used in carcinogenicity studies to understand the mechanisms of cancer development. Research indicates that this compound can induce tumors in various animal models, making it a valuable tool for studying the processes of tumorigenesis. For example, studies have shown that exposure to nitrosamines can lead to the formation of tumors in the liver, lungs, and other organs in rodents .

Case Studies

- Study on Tumor Induction : In a significant study involving rats, this compound was administered subcutaneously, resulting in a high incidence of tumors across multiple organ systems. This study highlighted the dose-dependent relationship between nitrosamine exposure and tumor formation, emphasizing its utility in understanding cancer risk factors .

- Mechanistic Insights : Another study focused on the biochemical pathways activated by this compound, revealing that it acts as a potent alkylating agent, leading to DNA damage and subsequent mutations that can initiate cancer .

Pharmaceutical Development

The implications of this compound extend into pharmaceutical research, particularly concerning drug safety and impurity analysis. The compound serves as a model for studying nitrosamine impurities in pharmaceuticals, which have raised concerns regarding their carcinogenic potential.

Regulatory Considerations

Recent evaluations by regulatory bodies like the European Medicines Agency have prompted investigations into nitrosamines found in various medications. This compound is often referenced in these discussions due to its established carcinogenic profile .

Mechanistic Studies

Research has focused on understanding how this compound interacts with cellular components. This includes:

- DNA Interaction Studies : Investigations into how this compound modifies DNA structures have provided insights into its mutagenic properties and the cellular response mechanisms involved.

- Biochemical Pathways : Studies have identified specific metabolic pathways influenced by this compound, contributing to a broader understanding of nitrosamine metabolism and detoxification processes .

Table 1: Summary of Carcinogenic Effects

| Study Type | Model Organism | Route of Administration | Observed Tumors |

|---|---|---|---|

| Subcutaneous Injection | Rats | Subcutaneous | Liver, lung, and skin tumors |

| Oral Administration | Mice | Oral | Stomach and intestinal tumors |

| Intraperitoneal Injection | Hamsters | Intraperitoneal | Liver and respiratory tract tumors |

Table 2: Regulatory Findings on Nitrosamines

Propriétés

Numéro CAS |

63531-81-7 |

|---|---|

Formule moléculaire |

C10H12N2O3 |

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

[benzyl(nitroso)amino]methyl acetate |

InChI |

InChI=1S/C10H12N2O3/c1-9(13)15-8-12(11-14)7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 |

Clé InChI |

RTLKVTNEQXWYRN-UHFFFAOYSA-N |

SMILES |

CC(=O)OCN(CC1=CC=CC=C1)N=O |

SMILES canonique |

CC(=O)OCN(CC1=CC=CC=C1)N=O |

Key on ui other cas no. |

63531-81-7 |

Synonymes |

acetoxymethylbenzylnitrosamine N-nitroso-N-methyl-N-alpha-acetoxybenzylamine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.